molecular formula C13H7BrF6N2O B4297488 N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE

N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE

Cat. No.: B4297488
M. Wt: 401.10 g/mol
InChI Key: PFMUZRARCVGOTB-UHFFFAOYSA-N
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Description

N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the quinoline ring and a trifluoromethyl group at the 2-position of the propanamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE typically involves the following steps:

    Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Trifluoromethylated Intermediate: The brominated quinoline is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a suitable catalyst to introduce the trifluoromethyl group.

    Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUZRARCVGOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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